molecular formula C15H18BNO3 B572032 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one CAS No. 1207448-46-1

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one

Cat. No. B572032
M. Wt: 271.123
InChI Key: PNRUVECNNKCADE-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one, also known as 5-TM-ISO, is a synthetic molecule that has been studied for its potential applications in various scientific fields. It is a boron-containing isoquinoline derivative, and its unique chemical structure gives it a wide range of properties that can be utilized in various research and laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one involves the Suzuki-Miyaura cross-coupling reaction between 4-bromoisoquinoline and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic acid followed by acid-catalyzed cyclization.

Starting Materials
4-bromoisoquinoline, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic acid, Palladium(II) acetate, Triphenylphosphine, Sodium carbonate, Methanol, Hydrochloric acid, Acetic acid, Sodium hydroxide, Diethyl ethe

Reaction
Step 1: In a reaction flask, add 4-bromoisoquinoline (1 equiv.), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic acid (1.2 equiv.), Palladium(II) acetate (5 mol%), and Triphenylphosphine (10 mol%) in methanol., Step 2: Add Sodium carbonate (2 equiv.) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Filter the reaction mixture and wash the precipitate with water., Step 4: Acidify the filtrate with hydrochloric acid and extract with diethyl ether., Step 5: Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure., Step 6: Purify the crude product by column chromatography using a mixture of diethyl ether and acetic acid as the eluent., Step 7: Dissolve the purified product in a mixture of methanol and hydrochloric acid and reflux for 4 hours., Step 8: Neutralize the reaction mixture with sodium hydroxide and extract with diethyl ether., Step 9: Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure., Step 10: Purify the crude product by column chromatography using a mixture of diethyl ether and acetic acid as the eluent., Step 11: Recrystallize the purified product from methanol to obtain 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, and its unique chemical structure makes it useful for the preparation of various compounds. It has also been used in the study of enzyme inhibition, and its ability to interact with proteins makes it a useful tool in biochemistry research. Additionally, it has been studied for its potential applications in the fields of drug discovery and drug delivery.

Mechanism Of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is not fully understood, but it is believed to interact with proteins through a hydrogen bonding mechanism. It is thought that the boron atom in the molecule forms a strong bond with the protein, which alters the protein’s structure and affects its function. Additionally, the isoquinoline moiety is believed to interact with the protein through hydrophobic interactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one are not fully understood, but it is believed to have a wide range of effects on the body. It has been studied for its potential to inhibit the activity of various enzymes, and its ability to interact with proteins makes it a useful tool in biochemistry research. Additionally, it has been studied for its potential to modulate the activity of various hormones and neurotransmitters, and its ability to interact with receptors makes it a potential tool in drug discovery and drug delivery.

Advantages And Limitations For Lab Experiments

The advantages of using 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one in laboratory experiments include its low cost, its ability to interact with proteins, and its ability to modulate the activity of various hormones and neurotransmitters. Additionally, it is relatively easy to synthesize and is soluble in both water and organic solvents. The main limitation of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is its lack of specificity, as it has the potential to interact with a wide range of proteins and receptors.

Future Directions

There are a number of potential future directions for the research and development of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one. These include further study of its potential applications in drug discovery and drug delivery, as well as its potential to modulate the activity of various hormones and neurotransmitters. Additionally, further research into its mechanism of action and its ability to interact with proteins could lead to the development of new and more effective drugs. Finally, research into the use of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one as a reagent in organic synthesis could lead to the development of new and more efficient synthesis methods.

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11-10(12)8-9-17-13(11)18/h5-9H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRUVECNNKCADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC(=O)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one

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